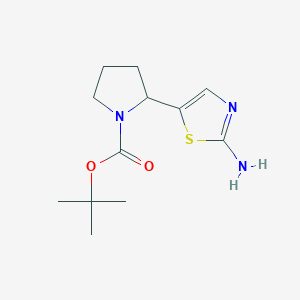

(3-Methoxyoxolan-3-yl)methanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

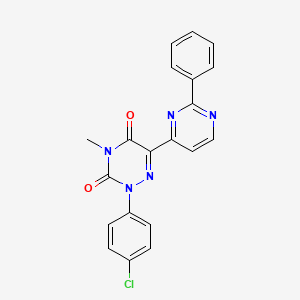

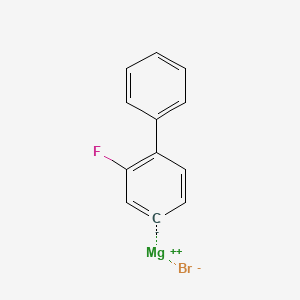

“(3-Methoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2001598-64-5 . It has a molecular weight of 148.23 .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydrofuran-3-yl)methanethiol . The InChI code is 1S/C6H12O2S/c1-7-6 (5-9)2-3-8-4-6/h9H,2-5H2,1H3 .Aplicaciones Científicas De Investigación

Chemical Reactions and Intermediates

The decomposition of methanethiol on metal surfaces has been a subject of interest in surface chemistry. Koestner et al. (1985) observed the decomposition of methanethiol on Pt(111) surfaces, identifying novel surface intermediates like thiomethoxy (SCH3) and thioformaldehyde (SCH2) with unique tilted geometries. These findings provide insights into the complex reactions occurring on catalytic surfaces and the formation of various intermediates (Koestner et al., 1985).

Catalysis and Synthesis

Mashkin (1994) conducted a kinetic study on the synthesis of dimethylsulfide and methanethiol, revealing general regularities in reaction mechanisms on aluminium oxide catalysts. This research is significant in understanding the catalytic processes involving methanethiol and its derivatives (Mashkin, 1994).

Environmental Chemistry and Methanotrophy

Schmitz et al. (2022) explored the consumption of methanethiol and hydrogen sulfide production by the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV. This study contributes to our understanding of how methanotrophs interact with volatile organic sulfur compounds like methanethiol in various environments, highlighting their role in the sulfur cycle (Schmitz et al., 2022).

Surface Science and Adsorption Studies

Benziger and Preston (1985) investigated the reactions of methanethiol on various tungsten surfaces, comparing it with methanol. Their findings on the adsorption characteristics and reaction pathways of methanethiol on these surfaces contribute to our broader understanding of surface chemistry and organosulfur compounds (Benziger & Preston, 1985).

Propiedades

IUPAC Name |

(3-methoxyoxolan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICOVLLBVXQAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

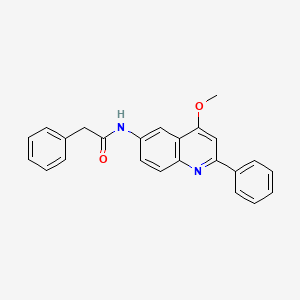

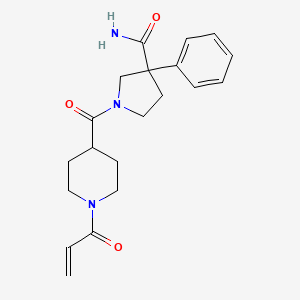

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)

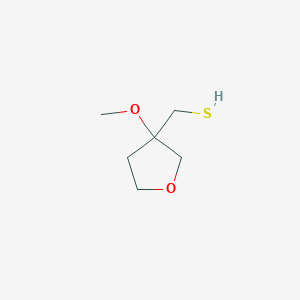

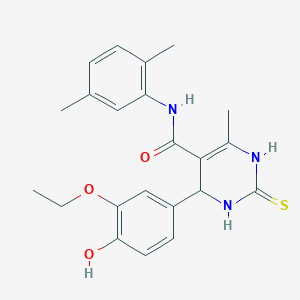

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)